![molecular formula C10H12N4O2 B2934152 Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2060594-38-7](/img/structure/B2934152.png)
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrazolo[3,4-d]pyrimidine derivative . The IUPAC name for this compound is methyl 1-isopropyl-1H-pyrazolo [3,4-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is represented by the formula C10H12N4O2 . The InChI code for this compound is 1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” include a molecular weight of 220.23 .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate: derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is a promising strategy for cancer therapy, targeting tumor cells selectively. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values demonstrating their potency .
Antiproliferative Activity Against Leukemia
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines . Some derivatives were found to be 8–10 times more potent than the BTK inhibitor ibrutinib, a current therapeutic agent, indicating the potential for these compounds to serve as effective treatments for leukemia .
Broad-Spectrum Antimicrobial Activity
Research has shown that novel pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. They have been tested against various pathogenic organisms, displaying zones of inhibition that suggest their effectiveness as antimicrobial agents . The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values vary according to the pathogen, indicating their potential as targeted antimicrobial treatments .
Enzymatic Inhibitory Activity
The most potent antiproliferative compounds from this class have also demonstrated significant enzymatic inhibitory activity against CDK2/cyclin A2 . This dual activity against cancer cell lines and CDK2 suggests a multifaceted approach to cancer treatment, where the compounds can both inhibit tumor growth and disrupt essential cellular processes .
Apoptosis Induction in Cancer Cells
One of the derivatives, specifically compound 14, has shown to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancer cells without affecting surrounding healthy tissue .
Cell Cycle Progression Alteration
Further investigations into compound 14 revealed its ability to cause significant alterations in cell cycle progression . By disrupting the normal cycle of cell division, this compound can effectively halt the proliferation of cancer cells, providing another layer of therapeutic potential .
Future Directions
Mechanism of Action
Target of Action
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a novel compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, potentially altering its activity and thereby disrupting the normal progression of the cell cycle
Biochemical Pathways
The inhibition of CDK2 by Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate can affect various biochemical pathways related to cell cycle regulation . This can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The primary result of the action of Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, which is regulated by CDK2 .
properties
IUPAC Name |
methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCMNERGIYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate |
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